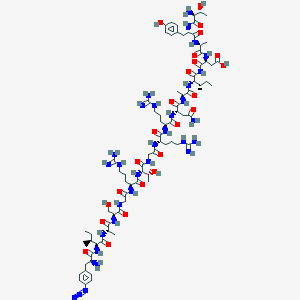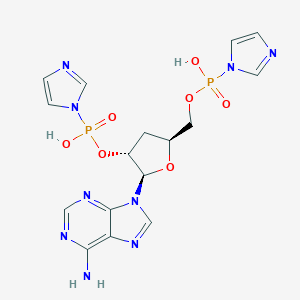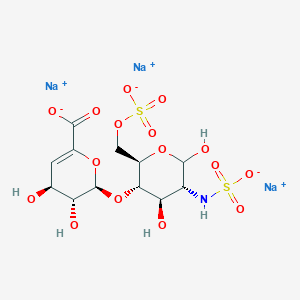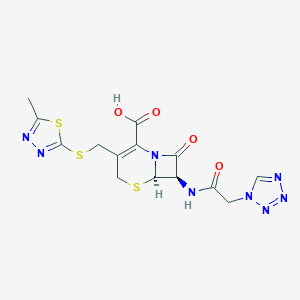![molecular formula C6H8N2O B047506 (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 196862-45-0](/img/structure/B47506.png)
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” belongs to the broader class of pyrrolo[1,2-a]imidazoles, which have been explored for various synthetic and medicinal chemistry applications due to their unique structural features and biological activities.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]imidazoles, including derivatives like “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol,” often involves reactions of aminoaldehydes or aminoketones with appropriate halogenated compounds. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized via reactions of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents, yielding products in 58–85% yields (Demchenko et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]imidazoles is characterized by a fused bicyclic system combining a pyrrole and an imidazole ring. This configuration is pivotal for its chemical behavior and interaction with biological targets. The detailed structure has been elucidated using techniques such as NMR and X-ray crystallography in related compounds (Gallagher & Adams, 1989).
Chemical Reactions and Properties
Pyrrolo[1,2-a]imidazoles, including the (6R) derivative, can undergo various chemical reactions, highlighting their versatility in synthetic chemistry. For example, functionalization at specific positions of the pyrrolo[1,2-a]imidazole ring has been achieved, such as C-7 activation via quaternization with MEMCl, leading to reactions with aldehydes and alkyl halides (Gallagher & Adams, 1989).
科学的研究の応用
Antibacterial and Antifungal Activities : A study by Demchenko et al. (2021) explored the synthesis of new quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole, demonstrating their antibacterial and antifungal activities. These compounds, including derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, showed promising activity against various bacteria and fungi.
C-7 Functionalization : The work of Gallagher and Adams (1989) focused on the C-7 functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles, leading to the synthesis of various derivatives through reactions with alkyl halides and aldehydes.
Nitro Derivatives Synthesis : A study by Kavina et al. (2018) utilized nitration techniques to synthesize nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. This method yielded various nitro-substituted compounds for potential applications in pharmaceutical chemistry.
Polymerization Activity : Research by Basiak et al. (2017) investigated the synthesis and polymerization activity of chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates. These compounds showed potential in ring-opening polymerization (ROP) of e-caprolactone, which is significant for polymer chemistry.
Benzodiazepine Ligands : A study by Chimirri et al. (1993) synthesized various pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines and related compounds, assessing their potential as benzodiazepine ligands. This research contributes to the development of new psychoactive substances.
Synthesis of Imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines : In the work of Duceppe and Gauthier (1985), various derivatives of imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines were prepared, indicating their potential in the development of new medicinal compounds.
Synthesis of Electroluminescent Materials : The research by Oparina et al. (2023) explored the synthesis of pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and related compounds, which are candidates for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs).
Neuroprotective Properties : A study by Graczyk et al. (2005) investigated JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. These compounds exhibited neuroprotective properties and were potent inhibitors of JNK3, relevant for neurological disease treatment.
特性
IUPAC Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNUSXUUWAEGE-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2C1=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
CAS RN |
196862-45-0 |
Source


|
| Record name | (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)

![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)


![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)



![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

